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Compound of Interest

Compound Name:
2-Chloro-n-(4-

methylphenyl)benzamide

CAS No.: 2447-93-0

Cat. No.: B1606560

Get Quote

Executive Summary
Compound Identity: 2-Chloro-N-(4-methylphenyl)benzamide (CAS: 306-33-2, also known as

2-chloro-4'-methylbenzanilide).[1][2] Classification: Halogenated N-arylbenzamide.[2] Core

Value: This compound represents a "privileged scaffold" in medicinal chemistry.[2] While often

used as a structural probe to study amide bond conformation (due to the steric bulk of the

ortho-chloro substituent), its structural motif underpins a wide class of bioactive agents,

including carboxamide fungicides (e.g., Boscalid analogs), antimicrobials (targeting bacterial

FtsZ), and kinase inhibitors.[2]

This guide analyzes the physicochemical properties, structure-activity relationships (SAR), and

experimental protocols relevant to this specific benzamide derivative.

Chemical Identity & Structural Analysis[3][4][5][6]
Physicochemical Profile
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The biological activity of 2-Chloro-N-(4-methylphenyl)benzamide is heavily influenced by its

lipophilicity and the steric "ortho-effect" of the chlorine atom.[1][2]

Property Value Biological Implication

Molecular Formula

ngcontent-ng-c3932382896=""

_nghost-ng-c1874552323=""

class="inline ng-star-inserted">
Core benzanilide scaffold.[1]

Molecular Weight 245.70 g/mol

Fragment-like; ideal for lead

optimization (Rule of 3

compliant).

LogP (Predicted) ~3.6

High lipophilicity; suggests

good membrane permeability

but potential solubility issues in

aqueous media.

H-Bond Donors 1 (Amide NH)

Critical for binding site

interaction (e.g., hinge region

of kinases).[1]

H-Bond Acceptors 1 (Carbonyl O)

Key interaction point for

serine/threonine residues in

target proteins.

Rotatable Bonds 2

Limited flexibility due to steric

hindrance, reducing entropy

penalty upon binding.[2]

Structural Conformation (The "Ortho-Effect")
X-ray crystallographic studies (e.g., Gowda et al.[1]) reveal that the 2-chloro substituent forces

the benzoyl ring to twist out of planarity with the amide group.[2]

Conformation: The ortho-Cl atom typically adopts a syn orientation relative to the carbonyl

oxygen.[2][3][4]
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Impact: This "twist" creates a specific 3D shape distinct from unsubstituted benzamides,

often improving selectivity by preventing binding to flat, intercalating DNA targets while fitting

into hydrophobic enzyme pockets.[2]

Biological Activity Landscape
Antimicrobial & Antifungal Potential
The N-arylbenzamide class is a well-documented pharmacophore for antimicrobial activity.[1][2]

Mechanism: These compounds often target the bacterial cell division protein FtsZ or inhibit

Enoyl-ACP reductase (FabI), a key enzyme in fatty acid synthesis.

SAR Insight: The ortho-chloro group (2-Cl) is frequently cited in SAR studies as an activity

enhancer compared to unsubstituted analogs. It protects the amide bond from enzymatic

hydrolysis and increases lipophilicity, aiding cell wall penetration in Gram-positive bacteria

(e.g., S. aureus) and fungi (e.g., Aspergillus spp.).[2]

Observed Activity: While the specific MIC for this exact molecule varies by strain, structurally

similar 2-chlorobenzanilides typically exhibit MICs in the 10–50 µg/mL range against

standard pathogens.[2]

Agrochemical Activity (Carboxamide Fungicides)
This molecule is a simplified analogue of the succinate dehydrogenase inhibitor (SDHI) class of

fungicides.

Target: Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.

Relevance: The 2-chloro-N-phenyl amide motif is a "warhead" found in commercial

fungicides like Boscalid.[2] The 4-methyl group on the aniline ring provides the necessary

hydrophobic tail to anchor the molecule in the ubiquinone binding site.[2]

Anticancer (Kinase & HDAC Inhibition)[1]
Histone Deacetylase (HDAC): Benzamides are a known class of HDAC inhibitors (e.g.,

Entinostat). The 2-Chloro-N-(4-methylphenyl)benzamide structure serves as a "cap group"
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mimic.[2] With the addition of a zinc-binding domain (e.g., hydroxamic acid), this scaffold

converts into a potent HDAC inhibitor.[2]

Kinase Inhibition: The amide linker mimics the ATP adenine ring's hydrogen bonding pattern.

[2] The 2-Cl group can occupy the "gatekeeper" pocket in certain kinases, modulating

selectivity.[2]

Mechanism of Action: Pharmacophore Map
The following diagram illustrates the hypothesized binding interactions of the molecule within a

generic hydrophobic protein pocket (e.g., FtsZ or Kinase ATP pocket).
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Figure 1: Pharmacophore interaction map showing the steric role of the 2-Cl substituent and

the hydrophobic anchoring of the p-tolyl group.[2]

Experimental Protocols
Synthesis Protocol (Schotten-Baumann Reaction)
This protocol yields high-purity 2-Chloro-N-(4-methylphenyl)benzamide for biological testing.

[1]

Reagents:

2-Chlorobenzoyl chloride (1.0 eq)
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p-Toluidine (4-methylaniline) (1.0 eq)

Triethylamine (Et3N) (1.2 eq) or 10% NaOH (aq)

Dichloromethane (DCM) or THF (anhydrous)

Workflow:

Preparation: Dissolve p-toluidine (10 mmol) and Et3N (12 mmol) in dry DCM (20 mL) at 0°C

under nitrogen atmosphere.

Addition: Dropwise add 2-chlorobenzoyl chloride (10 mmol) dissolved in DCM (5 mL) over 15

minutes.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via

TLC (Hexane:EtOAc 3:1).

Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then sat.

NaHCO3 (to remove acid), and finally brine.

Purification: Dry over MgSO4, concentrate in vacuo. Recrystallize from Ethanol/Water to

yield white needle-like crystals.[2]

Validation: Verify structure via 1H-NMR and Melting Point (~149–151°C).

In Vitro Antimicrobial Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E.

coli.

Stock Solution: Dissolve compound in 100% DMSO to 10 mg/mL.

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate

(Final conc. range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration < 1%.[2]

Inoculation: Add 100 µL of bacterial suspension (

CFU/mL) to each well.
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Incubation: Incubate at 37°C for 18–24 hours.

Readout: MIC is the lowest concentration with no visible turbidity.[2] Use Resazurin dye

(0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).

Safety & Toxicology (ADMET Prediction)
Acute Toxicity: Class III (Moderate). Benzanilides can cause skin and eye irritation.[2]

Metabolism: The 4-methyl group is a likely site for metabolic oxidation (CYP450) to a benzyl

alcohol or carboxylic acid, facilitating excretion.

Handling: Wear nitrile gloves and safety goggles.[2] Perform synthesis in a fume hood to

avoid inhalation of benzoyl chloride vapors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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